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Compound of Interest

Compound Name:
2-Amino-4-hydroxy-6-

methylpyrimidine

Cat. No.: B160893 Get Quote

An In-depth Technical Guide to 2-Amino-4-
hydroxy-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and

biological properties of 2-Amino-4-hydroxy-6-methylpyrimidine. It includes detailed

experimental protocols, spectral data analysis, and visualizations of key chemical processes

and its role in synthetic chemistry.

Chemical and Physical Properties
2-Amino-4-hydroxy-6-methylpyrimidine, also known by synonyms such as 6-

Methylisocytosine and Mecytosine, is a heterocyclic organic compound. It serves as a crucial

intermediate in the synthesis of various biologically active molecules.[1] Its fundamental

properties are summarized below.

Physical Properties
The key physical properties of 2-Amino-4-hydroxy-6-methylpyrimidine are presented in

Table 1. The compound is a white to cream-colored powder with a very high melting point,

indicating strong intermolecular forces in its solid state. It is sparingly soluble in water but

shows good solubility in several polar organic solvents.
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Table 1: Physical Properties of 2-Amino-4-hydroxy-6-methylpyrimidine

Property Value Citations

Appearance White to cream powder [2]

Melting Point >300 °C [2]

Solubility in Water Insoluble

Solubility in Organic Solvents

Soluble in DMSO, Acetone,

Chloroform, Dichloromethane,

Ethyl Acetate

[3]

Note: Quantitative solubility data is not readily available in published literature. Solubility is

generally determined gravimetrically at various temperatures to assess thermodynamic

properties of dissolution.[4][5]

Chemical Properties
The chemical identity and properties of 2-Amino-4-hydroxy-6-methylpyrimidine are detailed

in Table 2. A key feature of this molecule is its ability to exist in tautomeric forms.

Table 2: Chemical Properties of 2-Amino-4-hydroxy-6-methylpyrimidine

Property Value Citations

Molecular Formula C₅H₇N₃O

Molecular Weight 125.13 g/mol [6]

IUPAC Name
2-amino-6-methyl-1H-

pyrimidin-4-one
[2]

CAS Number 3977-29-5

pKa Data not available in literature

LogP (Octanol/Water) 0.073 (Crippen Method) [5]
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Tautomerism
2-Amino-4-hydroxy-6-methylpyrimidine exhibits keto-enol tautomerism. The equilibrium

favors the keto form, 2-amino-6-methylpyrimidin-4(3H)-one, particularly in the solid state.[6][7]

This transformation involves the migration of a proton between the hydroxyl group and the

adjacent ring nitrogen atom.

Caption: Keto-enol tautomerism of the pyrimidine core.

Experimental Protocols
Synthesis via Condensation Reaction
A common and effective method for synthesizing 2-Amino-4-hydroxy-6-methylpyrimidine is

the condensation of ethyl acetoacetate with guanidine.[8] This reaction is typically carried out in

the presence of a base, such as sodium ethoxide.

Materials:

Sodium metal

Anhydrous ethanol

Ethyl acetoacetate

Guanidine hydrochloride

Glacial acetic acid

Deionized water

Procedure:

Preparation of Sodium Ethoxide Solution: In a round-bottomed flask equipped with a reflux

condenser and a drying tube, dissolve sodium (1 molar equivalent) in anhydrous ethanol

under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

Reaction with Guanidine: To a separate solution of sodium ethoxide in anhydrous ethanol,

add guanidine hydrochloride (1.02 molar equivalents). The resulting precipitate of sodium
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chloride is removed by filtration.

Condensation: The clear ethanolic solution of guanidine is then added to a solution of ethyl

acetoacetate (1 molar equivalent) in ethanol.

Reflux: The reaction mixture is heated under reflux for 2-4 hours. The progress of the

reaction can be monitored using thin-layer chromatography (TLC).[9]

Work-up: After the reaction is complete, the mixture is evaporated to dryness. The solid

residue is dissolved in boiling water and then acidified with glacial acetic acid.

Purification: Upon cooling, 2-Amino-4-hydroxy-6-methylpyrimidine precipitates out of the

solution. The solid product is collected by filtration, washed with cold water, and can be

further purified by recrystallization from ethanol.[10]
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Caption: Workflow for the synthesis of the target compound.

Spectral Data and Analysis
Spectroscopic methods are essential for the structural elucidation and quality control of 2-
Amino-4-hydroxy-6-methylpyrimidine.

Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule.

The analysis is typically performed on a solid sample using a KBr pellet.
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Table 3: Predicted FTIR Spectral Data

Wavenumber
(cm⁻¹)

Vibration Type Functional Group Citations

3400 - 3200 N-H Stretching Amino (NH₂) [9]

3200 - 3000 O-H Stretching Hydroxyl (O-H) / N-H [9]

2950 - 2850 C-H Stretching Methyl (CH₃) [11]

1700 - 1650
C=O Stretching (Keto

form)
Amide/Pyrimidinone [11]

1650 - 1550
C=N, C=C Ring

Stretching
Pyrimidine Ring [9][11]

1450 - 1350 C-H Bending Methyl (CH₃)

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the

molecule. Spectra are typically recorded in a deuterated solvent such as DMSO-d₆.

Table 4: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://impactfactor.org/PDF/IJPQA/11/IJPQA,Vol11,Issue1,Article8.pdf
https://impactfactor.org/PDF/IJPQA/11/IJPQA,Vol11,Issue1,Article8.pdf
https://abjar.vandanapublications.com/index.php/ojs/article/download/89/225?inline=1
https://abjar.vandanapublications.com/index.php/ojs/article/download/89/225?inline=1
https://impactfactor.org/PDF/IJPQA/11/IJPQA,Vol11,Issue1,Article8.pdf
https://abjar.vandanapublications.com/index.php/ojs/article/download/89/225?inline=1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160893?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleus
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Assignment Citations

¹H ~10.5 - 11.0 Broad Singlet
Ring N-H (Keto

tautomer)
[12]

¹H ~6.5 - 7.0 Broad Singlet Amino (NH₂) [12]

¹H ~5.5 - 5.8 Singlet Ring C-H

¹H ~2.1 - 2.3 Singlet Methyl (CH₃) [12]

¹³C ~165 - C4 (C-OH / C=O)

¹³C ~160 - C6 (C-CH₃)

¹³C ~155 - C2 (C-NH₂)

¹³C ~95 - 100 - C5 (CH)

¹³C ~20 - 25 - Methyl (CH₃)

Note: Chemical shifts are estimates and can vary based on solvent, concentration, and

temperature.

Role in Drug Development
2-Amino-4-hydroxy-6-methylpyrimidine is not typically an active pharmaceutical ingredient

(API) itself. Instead, its value lies in its utility as a versatile chemical scaffold. The pyrimidine

core is present in a wide range of biologically active compounds, including antimicrobial,

anticancer, and anti-inflammatory agents.[1][13] Drug development professionals utilize this

compound as a starting material, modifying its functional groups (amino and hydroxyl) to

synthesize novel derivatives with desired pharmacological properties.
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Caption: Role as an intermediate in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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